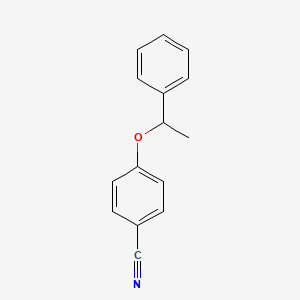

4-(1-Phenylethoxy)benzonitrile

Description

Contextualizing Aromatic Nitrile Compounds in Advanced Organic Synthesis

Aromatic nitriles, organic compounds featuring a nitrile (-C≡N) group attached to an aromatic ring, are pivotal intermediates in the synthesis of a wide range of valuable chemicals. numberanalytics.com Their importance stems from the versatile reactivity of the nitrile group, which can be transformed into various other functional groups such as amines, carboxylic acids, and complex heterocyclic systems. numberanalytics.comresearchgate.net This versatility makes aromatic nitriles fundamental building blocks in the creation of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com

The nitrile group is highly polar and electron-withdrawing, which significantly influences the reactivity of the aromatic ring. fiveable.me This electronic effect allows for a diverse range of chemical transformations, including electrophilic aromatic substitution and nucleophilic addition reactions. fiveable.me Modern synthetic methods, particularly those involving transition metal-catalyzed cyanation, have further expanded the accessibility and application of aromatic nitriles, enabling their efficient production under milder conditions. numberanalytics.com The ability of the nitrile to act as a directing group in C-H bond functionalization reactions further underscores its importance in constructing complex molecular architectures. researchgate.net

Significance of Phenylethoxy Moieties in Contemporary Molecular Design

The phenylethoxy group, a structural motif characterized by a phenyl ring connected to an ethoxy linker, is a prevalent feature in many biologically active compounds. Its presence can significantly influence a molecule's pharmacological properties. The 2-phenethylamine scaffold, a core component of the phenylethoxy moiety, is found in a wide array of natural products and synthetic drugs, including endogenous catecholamines like dopamine (B1211576) and norepinephrine. nih.gov

The incorporation of phenylethoxy and related phenylethyl groups is a common strategy in medicinal chemistry to modulate the bioactivity of compounds targeting various receptors and enzymes. nih.gov For instance, derivatives containing this moiety have been investigated for their effects on adenosine (B11128) receptors and dipeptidyl peptidases. nih.gov The structural flexibility and specific interactions afforded by the phenylethoxy group make it a valuable component in the design of new therapeutic agents. nih.govfrontiersin.org

Current Research Landscape and Strategic Importance of 4-(1-Phenylethoxy)benzonitrile

This compound, which integrates both the aromatic nitrile and the phenylethoxy functionalities, represents a strategically important scaffold for synthetic exploration. Its structure, a biaryl ether linkage, is a privileged motif found in numerous natural products and bioactive molecules. tu-dortmund.dersc.org The synthesis of such biaryl ethers can be challenging, often requiring specialized catalytic systems to facilitate the carbon-oxygen bond formation. cam.ac.uk

The combination of the nitrile's reactivity and the phenylethoxy group's role in biological interactions makes this compound a compelling target for research. It can serve as a precursor for more complex molecules with potential applications in materials science and pharmaceutical research. ontosight.ai The investigation of this compound and its derivatives contributes to the broader understanding of biaryl ether synthesis and the development of new molecular entities with desired properties.

Below is a table summarizing the key properties of this compound and a related isomer.

| Property | This compound | 4-(2-Phenylethoxy)benzonitrile |

| CAS Number | 125847-21-4 | 57928-64-0 |

| Molecular Formula | C15H13N | C15H13NO |

| Molecular Weight | 207.27 g/mol | 223.274 g/mol |

| Synonyms | Benzonitrile (B105546), 4-(1-phenylethyl)- | 4-Phenethyloxybenzonitrile |

Note: The table presents data for two distinct isomers to highlight structural differences. The primary focus of this article is this compound.

Identifying Key Research Directions and Challenges

The primary research direction for this compound lies in the exploration of its synthetic utility. Developing efficient and stereoselective methods for its synthesis is a key challenge. The construction of the biaryl ether linkage, particularly with control over the stereocenter in the 1-phenylethyl group, is a significant hurdle. acs.orgchinesechemsoc.org Overcoming this challenge would open avenues for creating a variety of chiral molecules.

Another important research area is the functionalization of the benzonitrile ring. The nitrile group can direct further substitutions on the aromatic ring, allowing for the introduction of additional functionalities. researchgate.net Investigating these reactions will expand the chemical space accessible from this scaffold.

Furthermore, exploring the potential applications of derivatives of this compound is a crucial future direction. This includes synthesizing and screening new compounds for biological activity, leveraging the known significance of both the aromatic nitrile and phenylethoxy moieties in medicinal chemistry. nih.govontosight.ai The development of novel catalysts and synthetic methodologies will be instrumental in realizing the full potential of this promising chemical entity. rsc.orgcam.ac.uk

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-(1-phenylethoxy)benzonitrile |

InChI |

InChI=1S/C15H13NO/c1-12(14-5-3-2-4-6-14)17-15-9-7-13(11-16)8-10-15/h2-10,12H,1H3 |

InChI Key |

KWWVFGUQPKBXFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 1 Phenylethoxy Benzonitrile

Direct Etherification Approaches to the Phenylethoxy Linkage

The formation of the ether bond between the 1-phenylethanol (B42297) moiety and the 4-cyanophenyl group is a critical step in the synthesis of 4-(1-phenylethoxy)benzonitrile. Direct etherification strategies offer a straightforward route to this linkage.

Transition-Metal-Free Arylation Techniques for Aryl Ether Formation

In recent years, there has been a growing interest in the development of transition-metal-free C-O bond-forming reactions to avoid the cost and potential toxicity of metal catalysts. One such approach involves the direct, base-mediated arylation of alcohols. For instance, a method for the intramolecular arylation of phenols with aryl halides has been developed that proceeds in the presence of a strong base like potassium tert-butoxide (t-BuOK) at elevated temperatures. nih.govnih.gov This reaction is proposed to proceed through a benzyne intermediate, which is then trapped by the phenoxide nucleophile. nih.govnih.gov While this specific example is an intramolecular reaction, the underlying principle of generating a highly reactive benzyne intermediate from a halogenated benzonitrile (B105546) in the presence of a strong base could be applied to an intermolecular reaction with 1-phenylethanol.

Another transition-metal-free approach involves the use of S-arylphenothiaziniums, which can be synthesized from boronic acids, for the O-arylation of alcohols and phenols. researchgate.net This method allows for the selective introduction of aryl substituents to hydroxyl groups. researchgate.net

The table below summarizes key aspects of transition-metal-free arylation techniques applicable to aryl ether synthesis.

| Technique | Key Features | Potential Application to this compound |

| Base-Mediated Benzyne Formation | Utilizes a strong base (e.g., t-BuOK) with a haloarene to generate a reactive benzyne intermediate. nih.govnih.gov | Reaction of 4-halobenzonitrile with a strong base in the presence of 1-phenylethanol. |

| S-Arylphenothiazinium Reagents | Employs S-arylphenothiaziniums as arylating agents for alcohols and phenols. researchgate.net | Arylation of 1-phenylethanol with a pre-formed S-(4-cyanophenyl)phenothiazinium salt. |

Emerging Photoredox Catalysis for Ether Synthesis (drawing parallels from related structures)

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-O bonds under mild conditions. acs.org These methods often involve the generation of radical intermediates that can participate in coupling reactions. One strategy describes the generation of alkoxy radicals from primary, secondary, and tertiary alcohols using a hypervalent iodine(III) reagent under visible light irradiation. acs.org These alkoxy radicals can then undergo 1,5-addition to form aryl ethers. acs.org This approach could be adapted for the synthesis of this compound by generating the 1-phenylethoxy radical from 1-phenylethanol and trapping it with a suitable benzonitrile derivative.

Another photoredox-catalyzed method involves the oxyarylation of styrenes using diaryliodonium salts or aryl diazonium salts in the presence of an alcohol. rsc.org This leads to the formation of α-tertiary ethers. rsc.org By analogy, a related pathway could potentially be envisioned for the direct coupling of 1-phenylethanol with a 4-cyanophenyl radical precursor. The general mechanism for alkene difunctionalization in these reactions involves the generation of a carbon-centered radical, followed by oxidation to a carbocation which is then trapped by an alcohol. rsc.org

Strategic Application of Halogenated Benzonitrile Precursors in Coupling Reactions

The use of halogenated benzonitriles, such as 4-fluorobenzonitrile or 4-chlorobenzonitrile, as electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions is a common strategy for the synthesis of aryl ethers. The electron-withdrawing nature of the nitrile group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide by an alkoxide.

For example, a patent describes the synthesis of a related compound, 2-chloro-4-(1-(2-aminopropyl)-1H-pyrazol-3-yl)benzonitrile, through a coupling reaction, highlighting the utility of chlorinated benzonitrile precursors. googleapis.com The synthesis of the precursor 4-chlorobenzonitrile can be achieved from 4-chlorobenzaldehyde. prepchem.com

The table below outlines the use of different halogenated benzonitriles in the synthesis of aryl ethers.

| Halogenated Benzonitrile | Reactivity | Typical Reaction Conditions |

| 4-Fluorobenzonitrile | Highly reactive towards SNAr due to the high electronegativity of fluorine. | Reaction with the sodium salt of 1-phenylethanol in a polar aprotic solvent like DMSO or DMF. |

| 4-Chlorobenzonitrile | Less reactive than the fluoro-analogue but often more cost-effective. nih.gov | Requires more forcing conditions, such as higher temperatures or the use of a strong base to generate the alkoxide in situ. |

Synthetic Routes Utilizing 1-Phenylethanol and its Derivatives

The Mitsunobu reaction is a powerful and widely used method for the conversion of primary and secondary alcohols into a variety of functional groups, including ethers, with inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction is particularly well-suited for the synthesis of this compound from 1-phenylethanol and 4-cyanophenol.

The reaction proceeds by the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgorganic-synthesis.com The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the phenoxide of 4-cyanophenol. organic-chemistry.org

A general procedure for a Mitsunobu reaction involves dissolving the alcohol, nucleophile (4-cyanophenol), and triphenylphosphine in a suitable solvent like THF, followed by the dropwise addition of DEAD or DIAD at a low temperature. organic-synthesis.com The reaction is then typically stirred at room temperature. organic-synthesis.com Phenols are common nucleophiles in Mitsunobu reactions. commonorganicchemistry.com

Reductive Transformations for Introducing Phenylethoxy-Related Moieties

While less direct, reductive transformations can be envisioned as a potential route to the phenylethoxy moiety. For instance, the reductive coupling of acetophenone with a suitably functionalized 4-cyanobenzaldehyde derivative could, in principle, lead to a diol intermediate that could be further manipulated to form the desired ether. Research on the reductive coupling of aromatic aldehydes and acetophenone has been explored, often employing reagents like TiCl4-Al. researchgate.net However, this approach is likely to be less efficient and more complex than direct etherification methods.

General Synthetic Principles in Benzonitrile Scaffold Construction

The benzonitrile moiety is a versatile functional group that can be introduced and manipulated through various synthetic strategies. nbinno.com The nitrile group can be readily transformed into other functional groups such as amines, aldehydes, and carboxylic acids. thieme-connect.com

Several methods exist for the synthesis of functionalized benzonitriles. thieme-connect.comresearchgate.net One-pot procedures have been developed for the synthesis of benzonitriles from 2-[(3-hydroxy/acetoxy)propyn-1-yl]benzamides, which involves a dehydration-halohydration sequence. thieme-connect.comthieme-connect.com Other methods include the synthesis from benzoyl chlorides using alkanesulphonyltrichlorophosphazene. google.com The ammoxidation of ortho-chlorotoluene is another industrial method for producing chlorobenzonitriles. google.com Additionally, the displacement of a nitro group can be a viable route for the synthesis of ortho-substituted benzonitriles. acs.org

The table below lists some of the key precursors for the synthesis of the benzonitrile scaffold.

| Precursor | Synthetic Transformation |

| Benzamides | Dehydration |

| Benzaldehydes | Conversion to oxime followed by dehydration |

| Aryl Halides | Cyanation with a cyanide source |

| Benzoic Acids | Conversion to amide followed by dehydration |

| Alkylbenzenes | Ammoxidation |

Cyanation Strategies for Aromatic Systems

The introduction of a cyano group onto an aromatic ring is a fundamental transformation in organic synthesis, yielding aromatic nitriles that are precursors to a wide range of functional groups and are integral to many pharmaceuticals and materials. nih.gov Historically, methods like the Sandmeyer and Rosenmund-von Braun reactions were employed, but these often required stoichiometric copper reagents and harsh conditions. nih.govacs.org Modern synthetic chemistry has largely shifted towards more efficient and versatile transition-metal-catalyzed methods.

Palladium-Catalyzed Cyanation

Palladium-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of benzonitriles from aryl (pseudo)halides due to their mild reaction conditions and high functional group tolerance. nih.gov A significant challenge in these reactions is the deactivation of the palladium catalyst by the cyanide ion, which can poison the active catalytic species. nih.gov Research has focused on developing robust catalyst systems and utilizing cyanide sources that mitigate this issue.

Key developments include:

Use of Alternative Cyanide Sources: To circumvent the issues associated with highly toxic and soluble sources like KCN or NaCN, less soluble or complexed cyanide reagents are often used. Zinc cyanide (Zn(CN)₂) is widely employed as it reduces the concentration of free cyanide in the solution, thus minimizing catalyst poisoning. organic-chemistry.org Other alternatives include the less toxic potassium ferrocyanide (K₄[Fe(CN)₆]) and cuprous thiocyanate (CuSCN), which offer safer handling and good to excellent yields. acs.orgnih.gov

Advanced Catalyst Systems: The evolution of catalyst systems has been crucial. The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), simplifies product purification and can be more practical for large-scale synthesis. organic-chemistry.org Homogeneous systems have seen the development of highly effective palladacycle precatalysts and specialized phosphine ligands (e.g., dppf) that generate the active Pd(0) species efficiently and are resistant to poisoning, allowing for the cyanation of even challenging substrates like aryl chlorides. nih.govorganic-chemistry.org

Interactive Data Table: Palladium-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Substrate | Key Features |

| Pd/C, dppf | Zn(CN)₂ | Aryl bromides, active aryl chlorides | Heterogeneous catalyst, scalable, avoids zinc metal. organic-chemistry.org |

| Palladacycle Precatalyst | K₄[Fe(CN)₆]·3H₂O | (Hetero)aryl chlorides and bromides | Non-toxic cyanide source, low catalyst loadings, fast reaction times. nih.govnih.gov |

| Pd(OAc)₂ | CuSCN | Aryl halides and borons | Avoids highly toxic cyanide sources, good functional group tolerance. acs.org |

| Pd₂dba₃ | N–CN reagent | Aryl bromides, iodides, triflates | Reductant-free approach, wide functional group tolerance. rsc.org |

Copper-Catalyzed Cyanation

The copper-catalyzed cyanation of aryl halides, known as the Rosenmund-von Braun reaction, is a classic method for preparing aromatic nitriles. acs.org The traditional protocol requires stoichiometric amounts of copper(I) cyanide and high temperatures (often >150 °C), which limits its applicability for sensitive substrates. acs.org

Modern advancements have transformed this reaction into a more practical catalytic process:

Domino Halide Exchange-Cyanation: A significant improvement involves a domino reaction where an in-situ halide exchange from an aryl bromide to a more reactive aryl iodide is followed by cyanation. This process, catalyzed by copper(I) iodide (CuI) with an iodide salt additive (e.g., KI) and a diamine ligand, allows the reaction to proceed under much milder conditions (e.g., 110 °C in toluene) using catalytic amounts of copper and sodium cyanide (NaCN) as the cyanide source. acs.orgorganic-chemistry.org This approach avoids the need for polar solvents, simplifying product isolation. organic-chemistry.org

Novel Cyanide Sources: Research has also explored novel and safer ways to generate the cyanide nucleophile in situ. One such method uses a combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) as the cyanide source in a copper-mediated reaction, providing a practical and safe route to aryl nitriles. nih.govacs.org

Interactive Data Table: Copper-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Substrate | Key Features |

| CuI, N,N'-dimethylethylenediamine | NaCN / KI | Aryl bromides | Domino halogen exchange-cyanation; milder conditions (110 °C). acs.org |

| Cu(OAc)₂ | NH₄HCO₃ / DMF | Aryl halides | In-situ generation of cyanide source, enhanced safety. nih.govacs.org |

| CuI | NaCN | Heteroaryl bromides | Tolerates a wide range of functional groups including free N-H and O-H. acs.org |

Catalytic Approaches for Carbon-Heteroatom Bond Formation in Benzonitrile Derivatives

The formation of the C-O ether bond in this compound requires the coupling of an alcohol with an aryl halide. This transformation is a key example of carbon-heteroatom bond formation. The primary catalytic methods for this purpose are the copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig type couplings.

Ullmann Condensation

The Ullmann condensation is a copper-promoted reaction for synthesizing aryl ethers from an aryl halide and an alcohol or phenol. wikipedia.orgsynarchive.com Named after Fritz Ullmann, this reaction traditionally requires stoichiometric copper, a base, and high temperatures, often in polar aprotic solvents like DMF or nitrobenzene. wikipedia.orgacs.org The reaction proceeds by forming a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org

While effective, the classic Ullmann reaction has limitations, including harsh conditions and the requirement for electron-withdrawing groups on the aryl halide. wikipedia.org Modern variations have been developed to overcome these drawbacks:

Catalytic Systems: The use of catalytic amounts of soluble copper salts (e.g., CuI) in combination with ligands such as diamines or amino acids (e.g., N,N-dimethylglycine) has enabled the reaction to proceed under milder conditions with a broader substrate scope. organic-chemistry.org

Base and Solvent Optimization: The choice of base and solvent is critical. For instance, using lithium alkoxides, either directly or generated in situ, has proven effective for the coupling of aryl halides with aliphatic alcohols. organic-chemistry.org

Palladium-Catalyzed C-O Coupling

The palladium-catalyzed Buchwald-Hartwig amination, a powerful method for forming C-N bonds, has been extended to the formation of C-O bonds for the synthesis of aryl ethers. wikipedia.org The reaction follows a similar catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, coordination of the alcohol, deprotonation by a base to form an alkoxide complex, and subsequent reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst. jk-sci.comacsgcipr.org

Key aspects of this methodology include:

Ligand Development: The success of the Buchwald-Hartwig C-O coupling is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands are often required to promote the crucial reductive elimination step and prevent side reactions like beta-hydride elimination. jk-sci.com Bidentate phosphine ligands like DPPF and BINAP were early developments that improved reaction rates and yields. wikipedia.org

Reaction Conditions: The reaction typically employs a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), in an aprotic solvent like toluene (B28343) or dioxane. jk-sci.com The development of increasingly active catalyst systems has allowed these reactions to be performed at lower temperatures and with a wider range of substrates, including sterically hindered alcohols and less reactive aryl chlorides. jk-sci.com

Interactive Data Table: Catalytic C-O Bond Formation for Aryl Ether Synthesis

| Reaction Type | Catalyst System | Substrates | Key Features |

| Ullmann Condensation | CuI, N,N-dimethylglycine | Aryl iodides, Aliphatic alcohols | Ligand-accelerated catalytic reaction. organic-chemistry.org |

| Ullmann-type Reaction | Copper metal or salts | Aryl halides, Phenols | Classic method, often requires high temperatures (>200 °C). wikipedia.org |

| Buchwald-Hartwig C-O Coupling | Pd(0) with phosphine ligands | Aryl halides/triflates, Alcohols/phenols | Broad substrate scope, milder conditions than classic Ullmann. wikipedia.orgjk-sci.com |

Mechanistic Investigations and Reactivity Studies of 4 1 Phenylethoxy Benzonitrile and Analogues

Electron Transfer and Radical Cation Chemistry in Arylalkenyl/Alkylbenzonitrile Systems

The initial step in many photochemical and electrochemical reactions involving arylalkenyl and alkylbenzonitrile systems is a single-electron transfer (SET), which generates a radical cation. researchgate.netprinceton.edu These highly reactive intermediates are central to a variety of subsequent chemical transformations. The formation of these radical cations can be achieved through methods such as photoinduced electron transfer (PET), where a photosensitizer absorbs light and initiates electron transfer, or through electrochemical oxidation. princeton.edu

The stability and reactivity of the resulting radical cation are heavily influenced by the molecular structure, particularly the substituents on the aromatic ring. Electron-donating groups, such as the phenylethoxy group, can stabilize the positive charge, influencing the subsequent reaction pathways. The radical cation possesses both radical and cationic character, allowing it to undergo a diverse range of reactions. princeton.edu

Nucleophilic Addition Pathways to Radical Cations

Once formed, the radical cation of an arylalkenyl or alkylbenzonitrile is a potent electrophile and can be attacked by various nucleophiles. This process is a key step in many functionalization reactions. The radical cation is readily trapped by nucleophiles to form cyclohexadienyl radical intermediates. A significant challenge in these reactions is ensuring the compatibility of the oxidant used to generate the radical cation with the nucleophile.

The reaction between a radical cation and an anionic nucleophile can be exceedingly fast, with rate constants approaching the diffusion-controlled limit. For instance, the radical cations of 9-cyanoanthracene are highly reactive, reacting rapidly with a range of anionic nucleophiles. The mechanism often involves the reversible formation of a complex between the radical cation and the nucleophile, followed by an irreversible bond formation step.

Table 1: Reaction Pathways of Aryl Radical Cations

| Reaction Type | Intermediate Species | Final Product |

|---|---|---|

| Nucleophilic Addition | Cyclohexadienyl radical | Functionalized arene |

| Deprotonation | Benzylic radical | Substituted arene or further reaction products |

Benzylic Carbon-Carbon Bond Cleavage Mechanisms

In radical cations of molecules possessing a benzylic group, such as 4-(1-Phenylethoxy)benzonitrile, cleavage of the benzylic carbon-carbon bond is a potential reaction pathway, often induced photochemically. beilstein-journals.orgrsc.org This cleavage can be a critical step in various degradation and synthetic processes. The mechanism of C-C bond cleavage in radical cations has been a subject of extensive research due to its importance in understanding the stability and reactivity of these species.

For example, studies on para-substituted benzonitriles have shown that C-CN bond activation can be achieved using nickel(0) complexes. Density functional theory (DFT) calculations on the activation of the C-CN bond in para-substituted benzonitriles indicate that the reaction proceeds through an oxidative addition mechanism. utexas.edu

Deprotonation Processes at Benzylic Carbon-Hydrogen Bonds

A common and significant reaction pathway for radical cations of alkylbenzonitriles is the deprotonation at a benzylic C-H bond. researchgate.net This process is often facilitated by a base and leads to the formation of a benzylic radical. The acidity of a benzylic C-H bond is dramatically increased in the radical cation compared to the neutral molecule. princeton.edu This enhanced acidity makes deprotonation a favorable process.

The deprotonation of a radical cation is a key step in many oxidative functionalization reactions of benzylic C-H bonds. semanticscholar.orgrsc.org The resulting benzylic radical is a versatile intermediate that can undergo a variety of subsequent reactions, including coupling with other radicals or further oxidation. A kinetic isotope effect (KIE) of 3.3 has been observed in some systems, suggesting that the deprotonation step can be rate-limiting. semanticscholar.org

Influence of Cyano Substitution Position on Electronic Properties and Reaction Pathways

The position of the cyano group on the benzonitrile (B105546) ring has a profound effect on the electronic properties and subsequent reactivity of the molecule and its radical cation. The cyano group is electron-withdrawing, and its position (ortho, meta, or para) dictates the distribution of electron density within the aromatic π-system through resonance and inductive effects.

In the case of benzonitrile, the electron-withdrawing nature of the cyano group depletes the electron density at the ortho and para positions, making these positions stronger electron acceptors. nih.gov This variation in electronic character between the isomers leads to different levels of electronic communication between donor and acceptor groups in substituted benzonitriles, which in turn affects properties like charge transfer character and conjugation. nih.gov The calculated gas-phase acidity of benzonitrile varies with the deprotonation site, with the ortho position being the most acidic. researchgate.net

Table 2: Calculated Gas-Phase Acidity of Benzonitrile Isomers

| Deprotonation Position | ΔacidH298K (kcal mol-1) |

|---|---|

| ortho | 383.9 researchgate.net |

| meta | 385.7 researchgate.net |

These differences in electronic properties directly influence the reaction pathways. For example, in nucleophilic aromatic substitution reactions, the regioselectivity of the attack is governed by the electron-deficient nature of the carbon atoms, which is modulated by the position of the cyano group. Similarly, the stability and reactivity of the radical cation isomers will differ, leading to different branching ratios between competing reaction pathways like nucleophilic addition, bond cleavage, and deprotonation.

Proton Transfer Dynamics and Reaction Kinetics Involving Benzonitrile Derivatives

Proton transfer is a fundamental chemical process, and its dynamics in reactions involving benzonitrile derivatives are crucial for understanding their mechanisms. Acid-base reactions can involve the transfer of a proton to or from the benzonitrile moiety, and the kinetics of these processes can be studied using various experimental and computational techniques. chemrxiv.org

The hydrolysis of benzonitrile, for instance, can be catalyzed by either acid or base, and the mechanism involves proton transfer steps. pearson.comyoutube.comsemanticscholar.org In basic hydrolysis, the hydroxide ion attacks the electrophilic carbon of the nitrile group, followed by a series of proton transfers involving water molecules to ultimately yield a carboxylate and ammonia. pearson.comyoutube.com

The protonation of the benzonitrile radical anion has been studied using pulse radiolysis. The rate constant for the protonation in aqueous solutions was determined to be (3.5 ± 0.5) × 10¹⁰ dm³ mol⁻¹ s⁻¹. rsc.orgdtu.dk A new absorption band at 270 nm was attributed to the protonated benzonitrile anion, and the pKa of this reaction was found to be 7.4. rsc.orgdtu.dk

Table 3: Kinetic Data for Protonation of Benzonitrile Radical Anion

| Parameter | Value | Reference |

|---|---|---|

| Rate Constant | (3.5 ± 0.5) × 10¹⁰ dm³ mol⁻¹ s⁻¹ | rsc.orgdtu.dk |

Understanding these proton transfer dynamics is essential for controlling the outcomes of reactions involving benzonitrile derivatives and for designing new chemical processes with desired selectivity and efficiency.

Theoretical and Computational Studies of 4 1 Phenylethoxy Benzonitrile

Density Functional Theory (DFT) Applications in Structure-Reactivity Correlations

Density Functional Theory (DFT) has become a cornerstone of computational organic chemistry, offering a balance between accuracy and computational cost for studying a wide range of chemical systems. mdpi.com For molecules analogous to 4-(1-Phenylethoxy)benzonitrile, DFT is extensively used to correlate molecular structure with chemical reactivity. By calculating the electron density of a system, DFT can predict its geometry, energy, and other electronic properties, which in turn determine its behavior in chemical reactions.

A primary application of DFT is the elucidation of complex reaction mechanisms. mdpi.com By mapping the potential energy surface of a reaction, researchers can identify stable intermediates and, crucially, characterize the transition states that connect reactants, intermediates, and products. ias.ac.in For instance, in cycloaddition reactions involving benzonitrile (B105546) derivatives, DFT calculations can determine whether the reaction proceeds through a concerted, one-step mechanism or a stepwise pathway involving diradical or zwitterionic intermediates. pku.edu.cn

The characterization of a transition state involves locating a first-order saddle point on the potential energy surface, which represents the maximum energy barrier along the reaction coordinate. The geometric and energetic details of the transition state provide critical information about the feasibility and kinetics of a reaction. researchgate.net For a hypothetical reaction involving this compound, DFT could be employed to model the approach of reactants, calculate the activation energy by identifying the transition state structure, and thus predict the reaction rate and mechanism. ias.ac.inpku.edu.cn

Many chemical reactions can yield multiple products, and predicting the dominant isomer is a key challenge. DFT calculations are highly effective in analyzing and predicting the regio- and stereoselectivity of reactions. This is particularly relevant for cycloaddition reactions involving substituted benzonitriles. researchgate.netrsc.org

By calculating the activation energies for all possible pathways leading to different regio- and stereoisomers, the most favorable reaction channel can be identified. uss.cl For example, in 1,3-dipolar cycloaddition reactions of benzonitrile oxides with alkenes, DFT studies have successfully explained why certain isomers are formed exclusively or preferentially. researchgate.netresearchgate.net The analysis of transition state energies reveals the electronic and steric factors that govern the orientation of the reacting molecules. uss.cl These computational models have shown excellent agreement with experimental observations for a variety of benzonitrile compounds. researchgate.net Applying this methodology to this compound would allow for the prediction of product distributions in its reactions, guiding synthetic efforts.

Ab Initio Molecular Dynamics Simulations for Dynamic Mechanistic Insights

While DFT calculations of stationary points on a potential energy surface provide a static picture of a reaction, Ab Initio Molecular Dynamics (AIMD) simulations offer dynamic insights by simulating the atomic motions over time. ictp.it In AIMD, the forces acting on the atoms are calculated "on the fly" from quantum mechanical principles, allowing for the simulation of chemical processes as they occur. nih.govfrontiersin.org

AIMD is particularly useful for studying complex reaction dynamics, including the role of solvent molecules, conformational changes, and the precise sequence of bond-forming and bond-breaking events. researchgate.net For a molecule like this compound, AIMD simulations could model its behavior in solution, revealing how solvent interactions might influence a reaction's pathway or outcome. stanford.edu Such simulations can capture transient species and dynamic effects that are inaccessible through static calculations alone, providing a more complete and realistic understanding of the reaction mechanism. nih.gov

Prediction of Molecular Electronic Properties and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the nucleophile or electron donor. libretexts.orgyoutube.com The LUMO is the lowest-energy orbital without electrons and acts as the electrophile or electron acceptor. youtube.comlibretexts.org

The energy and spatial distribution of the HOMO and LUMO of this compound would determine its reactivity.

HOMO: The location of the HOMO would indicate the most nucleophilic site in the molecule, likely to be attacked by an electrophile.

LUMO: The location of the LUMO would identify the most electrophilic site, susceptible to attack by a nucleophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

FMO analysis is a powerful predictive tool, often used to explain the outcomes of pericyclic reactions, including their regioselectivity and stereoselectivity. wikipedia.org

Building upon FMO analysis, a set of global reactivity descriptors can be calculated to provide a more quantitative measure of a molecule's electronic properties and reactivity. nih.govekb.eg These indices are typically derived from the energies of the HOMO and LUMO using approximations like Koopmans' theorem. nih.gov

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated by the negative of the HOMO energy (I ≈ -E_HOMO). nih.gov

Electron Affinity (A): The energy released when a molecule gains an electron. It is approximated by the negative of the LUMO energy (A ≈ -E_LUMO). nih.gov

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap. It is calculated as η ≈ (I - A) / 2. sid.ir

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2). nih.gov

For this compound, DFT calculations could provide the following theoretical reactivity data:

| Parameter | Formula | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy (E_LUMO) | - | -1.20 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.30 | Indicates high chemical stability. |

| Ionization Energy (I) | -E_HOMO | 6.50 | Energy needed to remove an electron. |

| Electron Affinity (A) | -E_LUMO | 1.20 | Energy released upon gaining an electron. |

| Chemical Hardness (η) | (I - A) / 2 | 2.65 | High value suggests high stability. |

| Electrophilicity Index (ω) | μ² / (2η) | 1.43 | Indicates a moderate electrophilic character. |

Note: The values in the table are representative and for illustrative purposes to show what a computational analysis would yield. Specific values would require a dedicated DFT calculation for this compound.

These descriptors collectively provide a comprehensive electronic profile, enabling chemists to predict the molecule's behavior in various chemical environments and its potential to participate in polar reactions. nih.gov

Molecular Electrostatic Potential (MESP) Surface Analysis for Intermolecular Interactions

Molecular Electrostatic Potential (MESP) analysis is a significant computational tool utilized to predict the chemical reactivity of molecules. researchgate.netchemrxiv.org It provides a visual representation of the electrostatic potential on the electron density surface of a molecule, which is crucial for understanding intermolecular interactions. ymerdigital.com The MESP map illustrates the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby indicating potential sites for chemical reactions. masterorganicchemistry.comyoutube.com

In the MESP surface map, different colors correspond to varying values of electrostatic potential. Typically, red indicates regions with the most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue represents areas with the most positive electrostatic potential, indicating electron-deficient regions that are prone to nucleophilic attack. Green and yellow denote areas with intermediate or near-zero potential. ymerdigital.com

For this compound, the MESP analysis would highlight several key features based on its molecular structure. The nitrogen atom of the nitrile group (-C≡N) is expected to be a region of high electron density, making it a prominent nucleophilic site. This is due to the lone pair of electrons on the nitrogen atom. Similarly, the oxygen atom of the ether linkage (-O-) would also exhibit a negative electrostatic potential, signifying its nucleophilic character.

The hydrogen atoms of the phenyl rings, particularly those attached to the carbon atoms, would be characterized by a positive electrostatic potential, rendering them as potential electrophilic sites. The aromatic rings themselves, with their delocalized π-electron clouds, would present regions of negative potential above and below the plane of the ring.

The distribution of electrostatic potential across the molecule provides insights into its intermolecular interaction patterns. The electron-rich regions around the nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the electron-deficient hydrogen atoms can act as hydrogen bond donors. These interactions are fundamental in molecular recognition and the formation of larger molecular assemblies.

A hypothetical representation of the MESP values for key atomic sites in this compound is presented in the interactive data table below. These values are illustrative and represent the expected trends based on the principles of MESP analysis.

Interactive Data Table: Predicted MESP Values for this compound

| Atomic Site | Predicted MESP Value (kcal/mol) | Implication |

| Nitrogen (Nitrile) | -35 to -45 | Strong Nucleophilic Center |

| Oxygen (Ether) | -25 to -35 | Nucleophilic Center |

| Phenyl Ring (π-system) | -10 to -20 | Weakly Nucleophilic |

| Hydrogen (Aromatic) | +15 to +25 | Electrophilic Center |

| Carbon (Nitrile) | +20 to +30 | Electrophilic Center |

The MESP analysis, therefore, serves as a predictive tool for understanding the reactive behavior of this compound and its potential interactions with other molecules, which is invaluable in the fields of drug design and materials science. chemrxiv.org

Chemical Transformations and Derivatization of 4 1 Phenylethoxy Benzonitrile

Functionalization and Interconversion of the Nitrile Moiety

The benzonitrile (B105546) unit is a key functional handle for introducing significant structural complexity. It readily participates in reactions that transform the cyano group into various nitrogen-containing heterocycles, serving as a linchpin for building diverse molecular architectures.

The conversion of the nitrile group into heterocyclic systems is a powerful strategy for creating compounds with novel properties. The tetrazole ring, in particular, is recognized as a stable bioisostere of the carboxylic acid group, making this transformation highly valuable. researchgate.net

The most common method for synthesizing 5-substituted-1H-tetrazoles from nitriles is through a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃). ajgreenchem.com This reaction is often catalyzed by various agents, including ammonium (B1175870) chloride or Lewis acids like zinc(II) salts, in a polar aprotic solvent such as dimethylformamide (DMF). chalcogen.roscielo.org.za For 4-(1-phenylethoxy)benzonitrile, this transformation would yield 5-(4-(1-phenylethoxy)phenyl)-1H-tetrazole, directly incorporating the parent molecule's structure into the new heterocyclic system.

Table 1: Representative Conditions for Tetrazole Synthesis from Benzonitriles

| Reagents | Catalyst/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| NaN₃ | NH₄Cl | DMF | 110-125 | Good | chalcogen.ronih.gov |

| NaN₃ | ZnBr₂ | H₂O | 100 | Good | scielo.org.za |

| NaN₃ | Nano-TiCl₄·SiO₂ | DMF | Reflux | Good | scielo.org.za |

| NaN₃ | SO₃H-carbon | DMF | 100 | 92 | ajgreenchem.com |

The synthesis of isoquinoline (B145761) derivatives from a benzonitrile starting material is a more complex transformation that typically involves multi-step or multi-component reactions. One established approach involves the addition of an organometallic reagent to the nitrile, followed by an electrophilic trapping and cyclization sequence. harvard.edu For example, a directed ortho-metalation of a suitable precursor, followed by the addition of the this compound, could generate an intermediate that, upon reaction with another electrophile and subsequent work-up, cyclizes to form a substituted isoquinoline. harvard.edu Other modern methods utilize transition-metal-catalyzed C-H activation and annulation, though these often start from precursors other than simple benzonitriles. organic-chemistry.orgthieme-connect.de

The nitrile group is an active participant in cycloaddition and annulation reactions, which are fundamental processes for constructing cyclic and polycyclic systems.

The synthesis of tetrazoles discussed previously is a prime example of a 1,3-dipolar cycloaddition. nih.gov In this reaction, the azide ion acts as the 1,3-dipole that reacts with the C≡N triple bond (the dipolarophile) of the benzonitrile unit to form the five-membered tetrazole ring. ajgreenchem.com This [3+2] cycloaddition is a highly efficient and atom-economical method for heterocycle synthesis. ajgreenchem.com

Annulation reactions build a new ring onto an existing molecular framework. While many annulation strategies exist, those directly involving the benzonitrile group often proceed through cascade or domino reactions. For instance, transition-metal-free methods have been developed for the annulation of 2-alkynylbenzonitriles with nucleophiles like nitromethane (B149229) to construct substituted amino-heterocyclic scaffolds. nih.gov Applying this logic, a derivative of this compound bearing an ortho-alkynyl group could undergo a base-mediated annulation to yield complex fused heterocyclic systems.

Synthetic Modifications of the Phenylethoxy Side Chain

The phenylethoxy side chain, containing a chiral center and an ether linkage, offers another avenue for derivatization. Modifications can be aimed at altering the stereochemistry, changing the ether substituent, or introducing new functional groups.

A common precursor to this compound is its corresponding alcohol, 4-(1-hydroxy-1-phenylethyl)benzonitrile. chemspider.com This secondary alcohol provides a convenient starting point for various modifications. The synthesis of the target ether itself is typically achieved via a Williamson ether synthesis, where the deprotonated alcohol reacts with an ethyl halide. Other synthetic modifications can be envisioned starting from this alcohol precursor.

Table 2: Potential Synthetic Modifications of the Phenylethoxy Side Chain Precursor

| Starting Material | Reagent(s) | Transformation | Product Type |

| 4-(1-Hydroxy-1-phenylethyl)benzonitrile | 1. NaH, 2. CH₃CH₂Br | O-Alkylation | Ether (Target Compound) |

| 4-(1-Hydroxy-1-phenylethyl)benzonitrile | SOCl₂ or PBr₃ | Nucleophilic Substitution | Alkyl Halide |

| 4-(1-Hydroxy-1-phenylethyl)benzonitrile | H₂SO₄, heat | Dehydration/Elimination | Styrene Derivative |

| 4-(1-Hydroxy-1-phenylethyl)benzonitrile | PCC or DMP | Oxidation | Ketone |

These transformations allow for the introduction of halides for further substitution reactions, the creation of unsaturation for polymerization or addition reactions, or the reversion to a prochiral ketone for further stereoselective manipulations.

Enantioselective Synthesis and Stereochemical Control in this compound Derivatives

The benzylic carbon atom in the phenylethoxy side chain is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). Controlling the synthesis to produce a single enantiomer is crucial in many applications.

Enantioselective synthesis of derivatives of this compound can be achieved by employing chiral auxiliaries or catalysts. googleapis.com A prominent strategy involves the asymmetric reduction of a prochiral ketone precursor, such as 4-acetylbenzonitrile (B130643) or a related β-ketosulfone. One method involves reacting the ketone with a chiral auxiliary, like (S)-(-)-1-phenylethylamine, to form a chiral imine or enamine intermediate. googleapis.com The steric influence of the chiral auxiliary then directs the diastereoselective reduction of the double bond (e.g., with sodium borohydride), establishing the desired stereochemistry at the benzylic carbon. Subsequent removal of the auxiliary and functionalization (e.g., etherification) yields the enantiomerically enriched final product. googleapis.com

This approach provides precise control over the absolute configuration of the chiral center, which is a key requirement for producing stereochemically pure compounds. beilstein-journals.org

Table 3: Conceptual Steps for Enantioselective Synthesis

| Step | Description | Reagents/Intermediates | Purpose |

| 1 | Condensation | Prochiral Ketone + Chiral Auxiliary (e.g., (S)-phenylethylamine) | Formation of a chiral imine/enamine |

| 2 | Reduction | NaBH₄ or other hydride source | Diastereoselective reduction to set the stereocenter |

| 3 | Hydrolysis | Acidic workup | Removal of the chiral auxiliary |

| 4 | Functionalization | Base + Ethyl Halide | Formation of the final ether product |

Advanced Research Perspectives and Future Directions for 4 1 Phenylethoxy Benzonitrile

Development of Novel Catalytic Systems for Enhanced Synthesis

The synthesis of ethers and nitriles, the two key functional groups in 4-(1-Phenylethoxy)benzonitrile, is undergoing a revolution driven by catalysis. Traditional methods, such as the Williamson ether synthesis, often require stoichiometric amounts of strong bases and can generate significant inorganic waste. rsc.org Modern research is focused on developing catalytic alternatives that are more efficient, selective, and environmentally benign.

Future synthesis strategies for this compound could leverage transition-metal catalysis. For instance, iron(III) triflate has emerged as a cheap, efficient, and environmentally friendly catalyst for the direct dehydrative etherification of alcohols, generating water as the sole byproduct. acs.org The application of such a system to the synthesis of this compound from 4-cyanophenol and 1-phenylethanol (B42297) would represent a significant advancement over classical methods. Similarly, the formation of the benzonitrile (B105546) group itself is subject to catalytic improvement. While industrial production often relies on the high-temperature ammoxidation of toluene (B28343) derivatives, newer methods employ visible-light-assisted photoredox catalysis to convert benzyl (B1604629) alcohols or methyl arenes into aryl nitriles under mild conditions. researchgate.netmedcraveonline.com Research into N-heterocyclic carbene (NHC) organocatalysis has also shown promise for the atroposelective synthesis of axially chiral benzonitriles, a concept that could be explored for derivatives of this compound. nih.gov

| Catalyst Type | Reaction | Advantages | Potential Application for Synthesis |

| Iron(III) triflate | Dehydrative Etherification | Low cost, environmentally benign, high selectivity, water as sole byproduct. acs.org | Direct coupling of 4-cyanophenol and 1-phenylethanol. |

| Organic Photoredox Catalysts (e.g., 4CzIPN) | Nitrile Synthesis from Alcohols | Mild reaction conditions, visible light as energy source. researchgate.net | Alternative route to the benzonitrile moiety. |

| N-Heterocyclic Carbenes (NHCs) | Atroposelective Nitrile Synthesis | Organocatalytic, potential for enantioselective synthesis of chiral derivatives. nih.gov | Creation of chiral analogues of this compound. |

| Zeolite-Encapsulated Transition Metal Oxides | Ammoxidation | High selectivity, suppression of combustion side-reactions, high reactant concentration possible. medcraveonline.com | Enhanced efficiency for industrial-scale benzonitrile synthesis. |

Exploration of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances. The synthesis of this compound offers multiple opportunities for the application of these principles.

One key area is the use of polymer-supported catalysts and phase-transfer catalysts (PTCs). researchgate.net Polymer-supported catalysts, such as polystyrene-aluminium chloride (PS-AlCl3) for ether formation, facilitate easy separation and recycling of the catalyst, reducing waste and cost. researchgate.net PTCs can enhance reaction rates between immiscible reactants, enabling the use of greener solvents like water and reducing the need for harsh conditions. researchgate.net For the nitrile synthesis step, polymer-supported PTCs offer a safer alternative to toxic cyanide salts. researchgate.net

Another promising avenue is the use of alternative reaction media. Supercritical carbon dioxide (SC-CO₂), for example, is a non-toxic, non-flammable, and readily available solvent that can enhance reaction efficiency and is easily removed post-reaction. researchgate.net Even water, often avoided in organic synthesis, can promote certain reactions like Diels-Alder and Benzoin condensations, highlighting its potential as a green solvent. researchgate.net Ionic liquids also present a novel approach, potentially acting as a co-solvent, catalyst, and phase-separation agent simultaneously, which would dramatically simplify the purification process in benzonitrile synthesis. researchgate.net

| Green Chemistry Approach | Description | Relevance to this compound Synthesis |

| Polymer-Supported Catalysts | Catalysts immobilized on a polymer backbone for easy recovery and reuse. researchgate.net | Simplifies purification and reduces catalyst waste in etherification and nitrile formation steps. |

| Phase-Transfer Catalysis (PTC) | Facilitates reaction between reactants in different phases (e.g., organic/aqueous). researchgate.net | Allows for milder reaction conditions and the use of environmentally benign solvents. |

| Supercritical CO₂ (SC-CO₂) | Use of CO₂ above its critical temperature and pressure as a reaction solvent. researchgate.net | A non-toxic and recyclable solvent alternative to volatile organic compounds (VOCs). |

| Ionic Liquids | Salts with low melting points used as solvents and/or catalysts. researchgate.net | Can eliminate the need for traditional catalysts and simplify product separation. researchgate.net |

Advanced Mechanistic Investigations via In-Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes, improving yields, and controlling selectivity. Future research on the synthesis of this compound would benefit significantly from advanced mechanistic studies using in-situ spectroscopic techniques. These methods allow for the real-time monitoring of a reaction, providing data on the concentration of reactants, products, and transient intermediates.

Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can track the formation and consumption of functional groups. For the synthesis of this compound, in-situ FTIR could monitor the disappearance of the hydroxyl group of 1-phenylethanol and the appearance of the C-O-C ether stretch. Spectroscopic studies of nitrile-metal interactions have shown that the nitrile stretching frequency is sensitive to its coordination environment, shifting to lower energy in perpendicular interactions, which could be a valuable probe in catalytic systems.

Investigating the kinetics of iron-catalyzed etherification through in-situ analysis, for example by gas chromatography (GC) monitoring of reaction progress at different temperatures, can help to decipher the reaction mechanism and optimize conditions. acs.org For more complex catalytic cycles, such as those in photoredox catalysis, time-resolved spectroscopy can provide insights into the lifetimes and reactions of excited states and radical intermediates. researchgate.net Computational studies, particularly Density Functional Theory (DFT), can complement experimental spectroscopic data to model transition states and reaction pathways, as has been done to elucidate the mechanism of nitrile hydratase enzymes. nih.gov

Potential Integration with Materials Science for Functional Molecule Design

The molecular structure of this compound, featuring a π-conjugated system with donor (ether) and acceptor (nitrile) characteristics, suggests potential for applications in materials science, particularly in the field of nonlinear optics (NLO). NLO materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered properties, which is critical for applications in high-speed electro-optic devices and optical data storage. nih.goviphy.ac.cn

Theoretical studies on related benzonitrile derivatives have shown that the presence of donor-acceptor groups on a conjugated π-electron system can lead to large NLO responses. nih.govnih.gov Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the polarizability (α) and hyperpolarizability (β, γ) of molecules, which are key indicators of NLO activity. researchgate.netnih.gov For example, studies on various benzonitrile derivatives embedded in polymer matrices have been conducted to evaluate their second- and third-order NLO properties. nih.gov The ether oxygen in this compound can act as an electron donor, while the cyano group is a well-known electron acceptor, creating an intramolecular charge transfer system that is often a prerequisite for significant NLO effects.

Future research could involve the theoretical calculation of the NLO properties of this compound, followed by experimental validation using techniques like the Z-scan method. researchgate.net Furthermore, this molecule could serve as a building block for larger, more complex functional materials. For instance, it could be incorporated into polymers to create poly(ether nitrile) systems with tailored mechanical, thermal, and dielectric properties for applications in high-performance engineering plastics. nih.gov The stimuli-responsive and tunable emission characteristics seen in other multifunctional benzonitrile derivatives also suggest that this compound could be a scaffold for developing advanced optoelectronic materials. rsc.org

| Compound Class | Investigated Property | Key Findings | Implication for this compound |

| Benzonitrile Derivatives in PVK Polymer | Second- and third-order NLO properties. | The benzonitrile group acts as an effective acceptor moiety; theoretical calculations align with experimental results. nih.gov | Suggests this compound could exhibit NLO properties due to its donor-acceptor structure. |

| meta-Nitroaniline | Theoretical NLO properties. | Donor-acceptor substitution on a benzene (B151609) ring increases NLO properties due to higher charge delocalization. nih.gov | Reinforces the potential of the ether-nitrile substitution pattern for NLO applications. |

| Octaphyrin Derivatives with Cyano Groups | Optoelectronic and NLO properties (computational). | Electron-withdrawing cyano groups can enhance n-type material character for OLEDs. frontiersin.org | Indicates potential for use in organic electronics, not just NLO. |

| Poly(ether nitrile ketone) Copolymers | Crystallinity, mechanical, and dielectric properties. | Introduction of ether ketone segments improves crystallinity and comprehensive properties of polyarylene ether nitriles. nih.gov | Provides a pathway for integrating this compound into high-performance polymers. |

Q & A

Q. What are the established synthetic routes for 4-(1-Phenylethoxy)benzonitrile, and how can purity be optimized?

The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, reacting 4-hydroxybenzonitrile with 1-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification methods such as column chromatography (silica gel, eluting with hexane/ethyl acetate) or recrystallization (using ethanol or acetonitrile) are critical to achieving >95% purity. Monitoring via TLC and HPLC ensures reaction progression and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.6 ppm) and nitrile carbon (δ ~118 ppm). The 1-phenylethoxy group shows distinct methine (δ 4.5–5.0 ppm) and methyl resonances (δ 1.5–1.8 ppm).

- IR Spectroscopy : Confirm the nitrile group (C≡N stretch ~2220 cm⁻¹) and ether linkage (C-O-C stretch ~1250 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 239) and fragmentation patterns for structural validation .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

- Solubility : Limited aqueous solubility (logP ~3.2), requiring polar aprotic solvents (e.g., DMSO, DMF) for biological assays.

- Stability : Hydrolytically stable under neutral conditions but susceptible to strong acids/bases. Store at 2–8°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can researchers investigate the mechanistic interactions of this compound with biological targets?

- Molecular Docking : Use software like AutoDock to predict binding affinity to enzymes or receptors (e.g., cytochrome P450).

- Kinetic Studies : Perform enzyme inhibition assays (e.g., IC₅₀ determination via fluorometric or colorimetric methods) to quantify potency.

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

Q. What experimental strategies address contradictions in reported biological activity data?

- Impurity Profiling : Use UPLC-MS/MS to detect trace genotoxic impurities (e.g., brominated byproducts) that may skew bioactivity results.

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., HEK293, HepG2) to rule out cell-specific artifacts.

- Metabolite Screening : Identify phase I/II metabolites via liver microsome assays to assess metabolic stability .

Q. How can in vivo efficacy studies for this compound be designed to optimize pharmacokinetic parameters?

- Formulation : Use nanoemulsions or liposomes to enhance bioavailability.

- Pharmacokinetic (PK) Profiling : Monitor plasma half-life (t₁/₂), Cₘₐₓ, and AUC in rodent models after oral/intravenous administration.

- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

Q. What computational methods predict the environmental impact or toxicity of this compound?

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with ecotoxicity endpoints (e.g., LC₅₀ for Daphnia magna).

- Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil organic matter) to assess persistence .

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (temperature, solvent, catalyst) meticulously, as minor variations can alter yields by >20% .

- Data Validation : Cross-reference spectroscopic data with PubChem or EPA DSSTox entries to resolve ambiguities .

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing to ensure regulatory acceptance of findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.